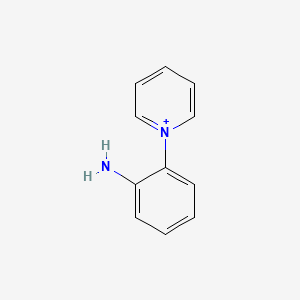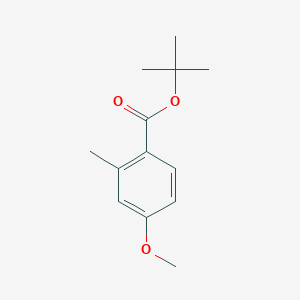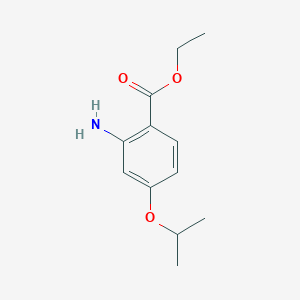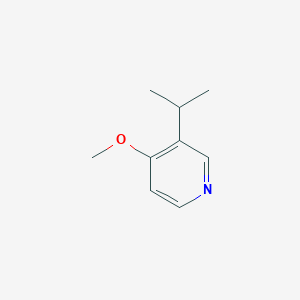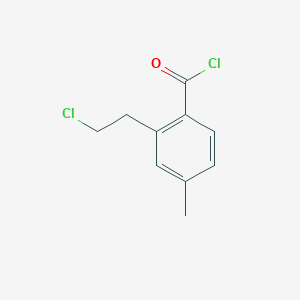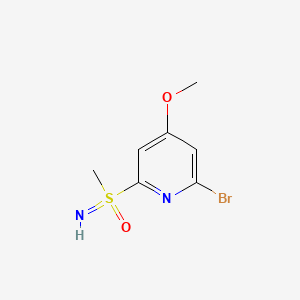
2-Bromo-4-methoxy-6-(S-methylsulfonimidoyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-methoxy-6-(S-methylsulfonimidoyl)pyridine is a chemical compound with a pyridine ring substituted with bromine, methoxy, and S-methylsulfonimidoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxy-6-(S-methylsulfonimidoyl)pyridine typically involves multiple steps. One common route starts with 2-bromo-4-methoxypyridine as the starting material. The S-methylsulfonimidoyl group can be introduced through a series of reactions involving sulfonylation and subsequent functional group transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up for industrial applications. Optimization of reaction conditions and purification processes would be essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-methoxy-6-(S-methylsulfonimidoyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The S-methylsulfonimidoyl group can participate in oxidation and reduction reactions, altering the oxidation state of sulfur.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or reducing agents such as sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-4-methoxy-6-(S-methylsulfonimidoyl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of sulfonimidoyl groups on biological activity.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-methoxy-6-(S-methylsulfonimidoyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The S-methylsulfonimidoyl group can influence the compound’s binding affinity and selectivity for these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methoxypyridine: Lacks the S-methylsulfonimidoyl group and has different reactivity and applications.
2-Bromo-4-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
2-Bromo-4-chloropyridine: Contains a chlorine atom instead of a methoxy group.
Uniqueness
2-Bromo-4-methoxy-6-(S-methylsulfonimidoyl)pyridine is unique due to the presence of the S-methylsulfonimidoyl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H9BrN2O2S |
|---|---|
Poids moléculaire |
265.13 g/mol |
Nom IUPAC |
(6-bromo-4-methoxypyridin-2-yl)-imino-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C7H9BrN2O2S/c1-12-5-3-6(8)10-7(4-5)13(2,9)11/h3-4,9H,1-2H3 |
Clé InChI |
JURSTMVYASZSAJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC(=C1)Br)S(=N)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


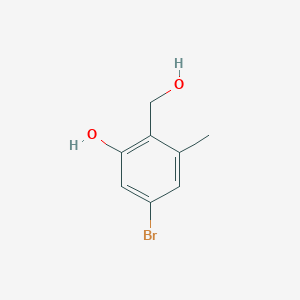
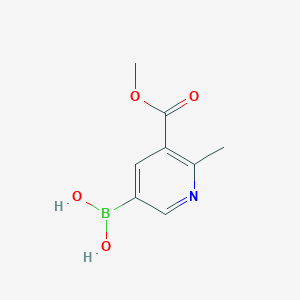
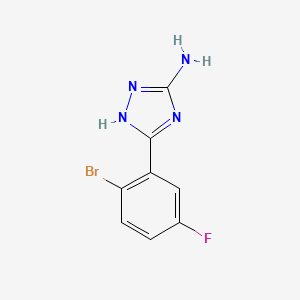
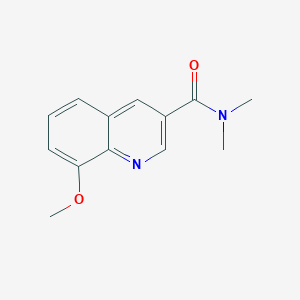
![Ethyl [(cyanomethyl)sulfanyl]acetate](/img/structure/B13668890.png)
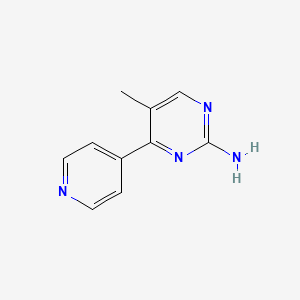
![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate 2,2,2-trifluoroacetate](/img/structure/B13668893.png)


